Alisol-A
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Overview
Description
Alisol-A is a triterpenoid compound extracted from the rhizomes of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-atherosclerotic, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Alisol-A typically involves the extraction from Alisma orientale rhizomes. The process begins with the preparation of an ethanol extract of the rhizomes, followed by purification using chloroform . The purified compound is then crystallized to obtain this compound in its pure form .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are first dried and ground into a fine powder. This powder is then subjected to ethanol extraction, followed by chloroform extraction to isolate this compound. The compound is further purified using chromatographic techniques and crystallized to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Alisol-A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include its acetate derivatives, such as this compound 24-acetate. These derivatives exhibit enhanced biological activities and are often used in further pharmacological studies .
Scientific Research Applications
Mechanism of Action
Alisol-A exerts its effects through multiple molecular pathways. It activates the AMPK/SIRT1 signaling pathway, which plays a crucial role in regulating lipid metabolism and inflammation . Additionally, this compound inhibits the NF-κB pathway, reducing the expression of inflammatory cytokines . It also targets the PPARα and PPARδ proteins, contributing to its anti-atherosclerotic effects .
Comparison with Similar Compounds
Compared to its counterparts, Alisol-A exhibits unique pharmacological properties, such as a stronger anti-inflammatory effect and higher potency in inhibiting cancer cell proliferation . The similar compounds include:
Alisol-B: Known for its anti-inflammatory and anti-proliferative properties.
Alisol-C: Exhibits similar biological activities but with different potency levels.
This compound 24-acetate: A derivative of this compound with enhanced biological activities.
Properties
Molecular Formula |
C30H50O5 |
---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22?,24+,25-,28+,29+,30+/m1/s1 |
InChI Key |
HNOSJVWYGXOFRP-VDPQESLVSA-N |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C(C4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Origin of Product |
United States |
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